Cas no 2227747-95-5 ((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)

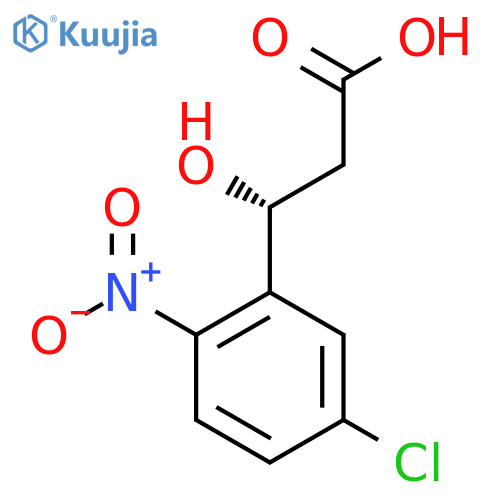

2227747-95-5 structure

商品名:(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid

- 2227747-95-5

- EN300-1981026

-

- インチ: 1S/C9H8ClNO5/c10-5-1-2-7(11(15)16)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m1/s1

- InChIKey: YLZWNIVLUKSYCP-MRVPVSSYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)[C@@H](CC(=O)O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 245.0091000g/mol

- どういたいしつりょう: 245.0091000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 103Ų

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981026-10.0g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 10g |

$7128.0 | 2023-05-31 | ||

| Enamine | EN300-1981026-0.5g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 0.5g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-1.0g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 1g |

$1658.0 | 2023-05-31 | ||

| Enamine | EN300-1981026-0.1g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 0.1g |

$1459.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-1g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 1g |

$1658.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-5.0g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 5g |

$4806.0 | 2023-05-31 | ||

| Enamine | EN300-1981026-0.05g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 0.05g |

$1393.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-0.25g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 0.25g |

$1525.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-2.5g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 2.5g |

$3249.0 | 2023-09-16 | ||

| Enamine | EN300-1981026-10g |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |

2227747-95-5 | 10g |

$7128.0 | 2023-09-16 |

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 関連文献

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2227747-95-5 ((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量